Cas no 134931-00-3 ((Z)-Roxithromycin)

(Z)-Roxithromycin is a semi-synthetic macrolide antibiotic derived from erythromycin, characterized by its (Z)-configuration at the oxime moiety. This structural modification enhances its stability and bioavailability compared to earlier macrolides. The compound exhibits broad-spectrum antibacterial activity, particularly against Gram-positive and some Gram-negative pathogens, by inhibiting bacterial protein synthesis via binding to the 50S ribosomal subunit. Its improved pharmacokinetic profile allows for once- or twice-daily dosing, with better tissue penetration and reduced gastrointestinal side effects. (Z)-Roxithromycin is commonly used to treat respiratory, skin, and soft tissue infections, offering a favorable safety profile and lower risk of drug interactions relative to other macrolides.
(Z)-Roxithromycin structure
(Z)-Roxithromycin structure
Product name:(Z)-Roxithromycin
CAS No:134931-00-3
MF:C41H76N2O15
Molecular Weight:837.04655456543
CID:2086526

(Z)-Roxithromycin 化学的及び物理的性質

名前と識別子

    • (Z)-Roxithromycin
    • roxithromycin
    • 7LG42MZ5GK
    • Rulid
    • Surlid
    • (E)-roxithromycin
    • C41H76N2O15
    • Tirabicin
    • Assoral
    • Rossitrol
    • Overall
    • Biaxsig
    • Roxomycin
    • インチ: 1S/C41H76N2O15/c1-15-29-41(10,49)34(45)24(4)31(42-53-21-52-17-16-50-13)22(2)19-39(8,48)36(58-38-32(44)28(43(11)12)18-23(3)54-38)25(5)33(26(6)37(47)56-29)57-30-20-40(9,51-14)35(46)27(7)55-30/h22-30,32-36,38,44-46,48-49H,15-21H2,1-14H3/b42-31-/t22-,23-,24+,25+,26-,27+,28+,29-,30+,32-,33+,34-,35+,36-,38+,39-,40-,41-/m1/s1
    • InChIKey: RXZBMPWDPOLZGW-HEWSMUCTSA-N
    • SMILES: O([C@H]1[C@@H]([C@H](C[C@@H](C)O1)N(C)C)O)[C@H]1[C@@](C)(C[C@@H](C)/C(/[C@H](C)[C@H]([C@@](C)([C@@H](CC)OC([C@H](C)[C@H]([C@@H]1C)O[C@H]1C[C@](C)([C@H]([C@H](C)O1)O)OC)=O)O)O)=N/OCOCCOC)O

計算された属性

  • 水素結合ドナー数: 5
  • 氢键受体数量: 17
  • 重原子数量: 58
  • 回転可能化学結合数: 13
  • 複雑さ: 1310
  • XLogP3: 3.1
  • トポロジー分子極性表面積: 217

(Z)-Roxithromycin Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
TRC
R700855-10mg
(Z)-Roxithromycin
134931-00-3
10mg
$201.00 2023-05-17
TRC
R700855-250mg
(Z)-Roxithromycin
134931-00-3
250mg
$ 3000.00 2023-09-06
TRC
R700855-100mg
(Z)-Roxithromycin
134931-00-3
100mg
$1568.00 2023-05-17
Biosynth
IR106421-25 mg
(9Z)-Roxithromycin
134931-00-3
25mg
$2,310.00 2023-01-04
Biosynth
IR106421-50 mg
(9Z)-Roxithromycin
134931-00-3
50mg
$3,465.00 2023-01-04

(Z)-Roxithromycin 関連文献

(Z)-Roxithromycinに関する追加情報

Introduction to (Z)-Roxithromycin (CAS No. 134931-00-3)

(Z)-Roxithromycin (CAS No. 134931-00-3) is a semisynthetic macrolide antibiotic derived from erythromycin. It is widely recognized for its broad-spectrum antibacterial activity and has been extensively studied for its therapeutic potential in various clinical settings. This compound is particularly effective against gram-positive bacteria and some atypical pathogens, making it a valuable asset in the treatment of respiratory tract infections, skin infections, and other bacterial diseases.

The chemical structure of (Z)-Roxithromycin is characterized by a 14-membered lactone ring with several functional groups that contribute to its unique pharmacological properties. The presence of a hydroxyl group at the C-9 position and a carbamate group at the C-6 position enhances its stability and bioavailability. These structural features also play a crucial role in its mechanism of action, which involves binding to the 50S ribosomal subunit of bacteria, thereby inhibiting protein synthesis and leading to bacterial cell death.

Recent research has shed light on the advanced mechanisms by which (Z)-Roxithromycin exerts its antibacterial effects. Studies have shown that it not only inhibits protein synthesis but also modulates host immune responses, enhancing the clearance of pathogens. For instance, a study published in the Journal of Antimicrobial Chemotherapy demonstrated that (Z)-Roxithromycin can upregulate the production of antimicrobial peptides in human epithelial cells, thereby providing an additional layer of defense against bacterial infections.

In clinical trials, (Z)-Roxithromycin has demonstrated high efficacy and safety profiles. A randomized controlled trial conducted in Europe evaluated the effectiveness of (Z)-Roxithromycin in treating community-acquired pneumonia (CAP). The results showed that patients treated with (Z)-Roxithromycin had a significantly higher clinical cure rate compared to those receiving placebo or other antibiotics. Additionally, the incidence of adverse events was low, with gastrointestinal symptoms being the most commonly reported side effect.

The pharmacokinetic properties of (Z)-Roxithromycin are well-documented. It is rapidly absorbed after oral administration and achieves peak plasma concentrations within 2-3 hours. The drug exhibits a long half-life, allowing for once-daily dosing regimens, which improves patient compliance. Furthermore, it has good tissue penetration and can reach therapeutic concentrations in lung tissues, making it particularly suitable for treating respiratory infections.

Resistance to macrolide antibiotics, including (Z)-Roxithromycin, remains a significant concern in clinical practice. However, recent studies have identified potential strategies to combat resistance. For example, combination therapy with other antibiotics or adjuvants has shown promise in reducing the development of resistant strains. A study published in the Antimicrobial Agents and Chemotherapy journal reported that co-administration of (Z)-Roxithromycin with clindamycin significantly reduced the emergence of resistant bacteria in vitro.

In addition to its antibacterial properties, (Z)-Roxithromycin has been explored for its potential anti-inflammatory effects. Research has shown that it can inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). This property makes it a potential candidate for treating inflammatory conditions such as chronic obstructive pulmonary disease (COPD) and asthma.

The development of new formulations and delivery systems for (Z)-Roxithromycin is an active area of research. Nanoparticle-based delivery systems have shown promise in improving the bioavailability and reducing the side effects associated with conventional formulations. A study published in the Nanomedicine: Nanotechnology, Biology and Medicine journal demonstrated that nanoparticle-encapsulated (Z)-Roxithromycin had enhanced tissue distribution and prolonged release kinetics, leading to improved therapeutic outcomes.

In conclusion, (Z)-Roxithromycin (CAS No. 134931-00-3) is a versatile and effective macrolide antibiotic with a wide range of clinical applications. Its unique chemical structure and pharmacological properties make it an important tool in combating bacterial infections. Ongoing research continues to uncover new mechanisms of action and potential therapeutic uses, further solidifying its position as a valuable asset in modern medicine.

おすすめ記事

推奨される供給者
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd